molecular formula C16H14N4O3S B2754017 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 2097934-89-7

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2754017
CAS No.: 2097934-89-7
M. Wt: 342.37
InChI Key: HJGZDBRKAQVHII-UHFFFAOYSA-N
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Description

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that combines a chromen-2-one core with a piperazine ring substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the piperazine ring: The chromen-2-one core is then reacted with piperazine under appropriate conditions to form the intermediate.

    Attachment of the thiadiazole moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in research to understand its interactions with biological molecules and pathways.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: It can be used in the synthesis of other complex molecules and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with certain enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-2-one core may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one: shares similarities with other thiadiazole and chromen-2-one derivatives.

    1,3,4-Thiadiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Chromen-2-one derivatives: These compounds are studied for their potential therapeutic applications, particularly in the treatment of various diseases.

Uniqueness

The uniqueness of this compound lies in its combination of a chromen-2-one core with a piperazine ring and a thiadiazole moiety

Properties

IUPAC Name

3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(12-9-11-3-1-2-4-13(11)23-16(12)22)20-7-5-19(6-8-20)14-10-17-24-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGZDBRKAQVHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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